niazirin
Overview
Description
4-(Rhamnosyloxy)phenylacetonitrile is an organic compound with the chemical formula C14H17NO5. It is a derivative of phenylacetonitrile, where a rhamnosyloxy group is attached to the phenyl ring. This compound is known for its presence in the seeds of Moringa oleifera, a plant widely recognized for its medicinal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Rhamnosyloxy)phenylacetonitrile typically involves the glycosylation of phenylacetonitrile with rhamnose. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the glycosylation process. The specific details of the synthetic route can vary, but it generally involves the following steps:
Activation of Rhamnose: Rhamnose is activated using a suitable reagent to form a glycosyl donor.
Glycosylation Reaction: The activated rhamnose reacts with phenylacetonitrile in the presence of a catalyst to form 4-(Rhamnosyloxy)phenylacetonitrile.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of 4-(Rhamnosyloxy)phenylacetonitrile follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Rhamnosyloxy)phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of 4-(Rhamnosyloxy)benzoic acid.
Reduction: Formation of 4-(Rhamnosyloxy)phenylacetamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-(Rhamnosyloxy)phenylacetonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in traditional medicine.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 4-(Rhamnosyloxy)phenylacetonitrile involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell wall and membrane integrity of bacteria, leading to cell death.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons to neutralize reactive oxygen species (ROS).
Enzyme Inhibition: Inhibits specific enzymes involved in metabolic pathways, contributing to its therapeutic effects
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxyphenylacetonitrile
- 4-Hydroxyphenylacetamide
- 4-(Rhamnosyloxy)benzyl isothiocyanate
Uniqueness
4-(Rhamnosyloxy)phenylacetonitrile is unique due to its specific glycosylation with rhamnose, which imparts distinct biological activities and chemical properties. Its presence in Moringa oleifera seeds and its potential therapeutic applications make it a compound of significant interest .
Properties
IUPAC Name |
2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-8-11(16)12(17)13(18)14(19-8)20-10-4-2-9(3-5-10)6-7-15/h2-5,8,11-14,16-18H,6H2,1H3/t8-,11-,12+,13+,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJREHLZEIEGDU-CNJBRALLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)CC#N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CC#N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60153465 | |
Record name | 4-(Rhamnosyloxy)phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60153465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122001-32-5 | |
Record name | Niazirin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122001-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Niazirin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122001325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Rhamnosyloxy)phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60153465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Niazirin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032807 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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